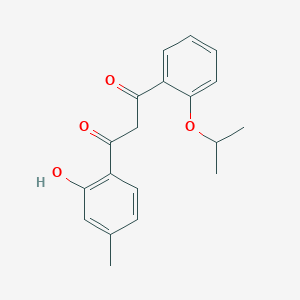

1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione

Description

Properties

IUPAC Name |

1-(2-hydroxy-4-methylphenyl)-3-(2-propan-2-yloxyphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-12(2)23-19-7-5-4-6-15(19)18(22)11-17(21)14-9-8-13(3)10-16(14)20/h4-10,12,20H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZPEWQLGGOSDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2OC(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione involves several steps:

Synthetic Routes: The compound can be synthesized through a multi-step organic reaction, starting with the preparation of the hydroxy and propan-2-yloxy phenyl intermediates. These intermediates are then subjected to a condensation reaction to form the final product.

Reaction Conditions: The reactions typically require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity. Common conditions include refluxing in an organic solvent and using acid or base catalysts.

Industrial Production Methods: On an industrial scale, the production involves optimizing the reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione undergoes various chemical reactions:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

Substitution: The hydroxy and propan-2-yloxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products: The major products formed from these reactions include various substituted phenyl derivatives, alcohols, ketones, and carboxylic acids.

Scientific Research Applications

1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and oxidative stress.

Comparison with Similar Compounds

1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione can be compared with other similar compounds:

Similar Compounds: Compounds such as 2-hydroxy-2-(4-methylphenyl)-1-phenylethan-1-one and 1-(2-hydroxy-4-methylphenyl)propan-1-one share structural similarities.

Uniqueness: The presence of both hydroxy and propan-2-yloxy groups in the same molecule makes it unique, providing distinct chemical and biological properties.

Biological Activity

1-(2-hydroxy-4-methylphenyl)-3-(2-isopropoxyphenyl)propane-1,3-dione is a compound belonging to the class of β-diketones. Its unique structure, characterized by a hydroxy and isopropoxy group, suggests potential biological activities that merit investigation. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C17H18O4

- Molecular Weight : 286.33 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in metabolic pathways. The presence of the hydroxy group enhances its reactivity and solubility, allowing it to participate in hydrogen bonding and other interactions crucial for biological activity.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxy group in the compound plays a critical role in scavenging free radicals, which can prevent oxidative stress-related damage in cells.

2. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit key enzymes such as tyrosinase, which is involved in melanin synthesis. This inhibition could have implications for skin whitening applications and the treatment of hyperpigmentation disorders.

Biological Evaluations

A series of biological evaluations have been conducted to assess the efficacy of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Assay | Significant radical scavenging activity (IC50 = 25 µM) |

| Tyrosinase Inhibition | Enzyme Kinetics | IC50 = 50 µM against mushroom tyrosinase |

| Cytotoxicity | MTT Assay on A375 cells | IC50 = 30 µM |

| Antimicrobial | Agar Diffusion Method | Effective against E. coli and S. aureus (Zone of inhibition = 15 mm) |

Case Studies

-

Skin Whitening Applications :

A study evaluated the effects of the compound on human epidermal melanocytes (NHEM). Results indicated that treatment with the compound led to a significant decrease in melanin content after seven days of exposure, supporting its potential use in skin whitening formulations. -

Antimicrobial Properties :

In vitro tests demonstrated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with bacterial metabolic pathways.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Dry toluene | Maximizes solubility of aromatic intermediates |

| Temperature | 100–110°C (reflux) | Balances reaction rate and decomposition risk |

| Base (e.g., Et₃N) | 2 equivalents | Neutralizes HCl byproducts, drives reaction |

| Reaction Time | 8–12 hours | Ensures complete cyclization |

| Purification | Ethanol recrystallization | Removes unreacted aldehydes/phosphorus halides |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

A combination of 1H/13C NMR , FT-IR , and MS is critical. NMR confirms substitution patterns (e.g., phenolic -OH at δ 12–14 ppm, diketone carbonyls at δ 180–190 ppm in 13C). IR identifies diketone C=O stretches (~1650–1700 cm⁻¹) and phenolic O–H (~3200 cm⁻¹) . MS (ESI-TOF) verifies molecular weight (e.g., [M+H]+ for C₂₀H₂₀O₅: calculated 340.13).

Q. Table 2: Key Spectroscopic Signatures

| Technique | Key Peaks/Bands | Structural Assignment |

|---|---|---|

| 1H NMR | δ 6.8–7.5 (multiplet) | Aromatic protons |

| 13C NMR | δ 185–190 ppm | Diketone carbonyls |

| FT-IR | 1650–1700 cm⁻¹ | C=O stretching |

| MS | m/z 340.13 ([M+H]+) | Molecular ion confirmation |

Advanced: How can X-ray crystallography using SHELX programs resolve structural ambiguities?

Methodological Answer:

SHELXL (for refinement) and SHELXD (for phase determination) are critical for resolving tautomerism or positional disorder in diketones. Steps include:

Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .

Phase Solving : Use Patterson methods (SHELXD) for heavy-atom substructures.

Refinement : Anisotropic displacement parameters and hydrogen-bonding networks (SHELXL) to model keto-enol equilibria.

Validation : R-factor (<5%), residual density maps to confirm absence of missed peaks.

Advanced: What strategies address contradictions in reaction yields when varying substituents?

Methodological Answer:

Contradictions often arise from steric/electronic effects of substituents (e.g., electron-donating groups on phenyl rings lower electrophilicity). Strategies:

- Experimental Design : Use DoE (Design of Experiments) to test substituent positions (e.g., para vs. ortho) and reaction conditions .

- Mechanistic Probes : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps.

- Computational Modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict substituent effects on reaction pathways.

Q. Table 3: Substituent Effects on Yield

| Substituent Position | Electronic Effect | Average Yield (%) |

|---|---|---|

| 4-OMe (para) | Electron-donating | 75–85 |

| 2-Cl (ortho) | Electron-withdrawing | 50–60 |

Advanced: How does this compound act as a ligand in coordination chemistry?

Methodological Answer:

The β-diketone moiety chelates metals (e.g., Zn²⁺, Cu²⁺) via enolate oxygen atoms. Methodology:

Synthesis : React diketone with metal salts (e.g., Zn(OAc)₂) in ethanol under inert atmosphere.

Characterization : UV-Vis (LMCT bands), cyclic voltammetry (redox activity), and X-ray diffraction confirm octahedral or square-planar geometries .

Application : Metallopolymers (via electropolymerization) show catalytic activity in ring-opening polymerization (ROP) of lactides .

Advanced: What are the challenges in experimental phasing with SHELX tools for this compound?

Methodological Answer:

Challenges include weak anomalous scattering (light atoms) and twinning. Solutions:

- High-Throughput Phasing : Use SHELXC/D/E pipelines with multi-crystal datasets to improve phase accuracy .

- Synchrotron Data : Enhance signal-to-noise ratios with high-flux X-rays.

- Twinning Analysis : SHELXL’s TWIN/BASF commands model twinned domains (e.g., pseudo-merohedral twins).

Basic: What are the stability considerations under different storage conditions?

Methodological Answer:

Stability is influenced by light, humidity, and temperature. Recommendations:

Q. Table 4: Stability Under Storage Conditions

| Condition | Degradation Pathway | Mitigation Strategy |

|---|---|---|

| Humidity (>60% RH) | Hydrolysis | Desiccants (silica gel) |

| UV Light | Tautomerization | Amber glass containers |

| Room Temperature | Oxidation | Inert atmosphere (N₂/Ar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.